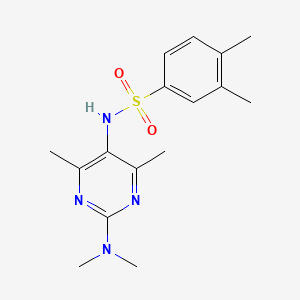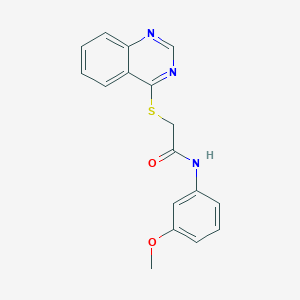![molecular formula C22H20ClN3O2S2 B2415976 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 953195-93-2](/img/structure/B2415976.png)
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds containing the ethylpiperazin-1-yl benzo[d]thiazol-6-yl moiety have been synthesized and investigated for their biological activities. For example, Başoğlu et al. (2013) synthesized various compounds including this moiety and assessed them for antimicrobial, antilipase, and antiurease activities, finding some with moderate antimicrobial activity (Başoğlu et al., 2013).
Chemical Properties and Synthesis
The chemical properties and synthesis pathways of similar compounds have been studied. Kohara et al. (2002) synthesized derivatives including the ethylpiperazin-1-yl benzo[d]thiazol-6-yl moiety from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002).
Structural Analysis
Tang Li-jua (2015) designed and synthesized a novel compound similar to the query molecule, demonstrating the process of cyclization of thioamide with chloroacetoacetate and confirming the structure through IR, 1H NMR, and MS spectra (Tang Li-jua, 2015).
Pharmacological Studies
Pessoa‐Mahana et al. (2012) synthesized a series of compounds including the benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which were evaluated for their affinity towards 5-HT1A receptors, showing promising results (Pessoa‐Mahana et al., 2012).
Antimicrobial Activity
Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, showing potent antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds with a benzothiazole core have been reported to targetcyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This could potentially lead to a decrease in inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. The downstream effects of this inhibition could include a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This could result in decreased inflammation and pain.
Análisis Bioquímico
Biochemical Properties
For instance, some thiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation and pain .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Dosage Effects in Animal Models
The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate at different dosages in animal models have not been reported. Thiazole derivatives have been found to have diverse biological activities, which could potentially vary with dosage .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives, due to their small size and planar structure, may be able to pass through cell membranes and distribute within cells .
Subcellular Localization
Thiazole derivatives, due to their small size and planar structure, may be able to localize to various subcellular compartments .
Propiedades
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-2-25-9-11-26(12-10-25)22-24-16-8-7-14(13-18(16)30-22)28-21(27)20-19(23)15-5-3-4-6-17(15)29-20/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZXUIZVGPIXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
![tert-butyl 3-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)
![3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2415903.png)

![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)

![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)

![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)

